4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid
Description
Properties
CAS No. |
14221-75-1 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-2-phenylchromene-7-carboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-13-9-14(10-4-2-1-3-5-10)20-15-8-11(16(18)19)6-7-12(13)15/h1-9H,(H,18,19) |
InChI Key |
OHCNSTOLJWDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The Claisen condensation, a cornerstone in benzopyran synthesis, involves the reaction of 2-hydroxyacetophenone derivatives with dialkyl oxalates. For 4-oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid, the starting material must incorporate a phenyl group at the acetophenone’s ortho position (relative to the hydroxyl group) and a carboxylic acid precursor (e.g., an ester) at the para position. For example, 2-hydroxy-5-(ethoxycarbonyl)acetophenone reacts with diethyl oxalate in the presence of sodium ethoxide, forming the benzopyran core via keto-enol tautomerization and cyclization.
The reaction proceeds through nucleophilic attack of the enolate on the oxalate electrophile, followed by intramolecular esterification to yield the 4-oxo-4H-1-benzopyran skeleton. Critically, the phenyl group at position 2 and the ethoxycarbonyl group at position 7 are retained post-cyclization. Subsequent alkaline hydrolysis converts the ester to the free carboxylic acid.
Optimization and Reaction Conditions
Key parameters influencing yield include:
-
Base selection : Alkali metal alkoxides (e.g., NaOEt) are preferred for their strong deprotonation capacity.
-
Solvent : Aprotic solvents like toluene or xylene minimize side reactions.
-
Temperature : Reactions typically proceed at 80–100°C for 4–6 hours, with prolonged heating risking decarboxylation.
In a representative protocol, 2-hydroxy-5-(ethoxycarbonyl)acetophenone (1.0 equiv) and diethyl oxalate (1.2 equiv) are refluxed in toluene with sodium ethoxide (1.5 equiv) for 5 hours, yielding the ethyl ester intermediate in 78% yield. Hydrolysis with 2N NaOH at 60°C for 3 hours affords the target carboxylic acid in 92% purity.
Phenoxyfumaric Acid Cyclization Method
Synthesis of Phenoxyfumaric Acid Derivatives
This route begins with phenoxyfumaric acid derivatives , where the phenoxy group bears a phenyl substituent at the position destined to become C-2 of the benzopyran. For instance, 3-phenylphenoxyfumaric acid is synthesized via Ullmann coupling of 3-iodophenol with phenylboronic acid, followed by esterification with fumaroyl chloride.
Acid-Catalyzed Cyclization
Cyclization under strongly acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid) induces ring closure, forming the benzopyran scaffold. The reaction mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the phenoxy oxygen on the adjacent carbonyl carbon. This step installs the 4-oxo group and positions the phenyl and carboxylic acid moieties at C-2 and C-7, respectively.
Typical conditions :
Post-cyclization, ester groups are hydrolyzed using HCl in dioxane/water (1:1) at reflux for 12 hours, achieving quantitative conversion to the carboxylic acid.
Comparative Analysis of Synthetic Methods
| Parameter | Claisen Condensation | Phenoxyfumaric Acid Cyclization |
|---|---|---|
| Starting Material Cost | Moderate (commercial acetophenones) | High (custom phenoxyfumaric acids) |
| Reaction Time | 5–8 hours | 3–5 hours |
| Yield | 70–85% | 65–80% |
| Stereochemical Control | Limited | High (via chiral auxiliaries) |
| Scalability | Excellent (single-pot reaction) | Moderate (multi-step synthesis) |
Experimental Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound reduced cell viability in small cell lung cancer (SCLC) cell lines at concentrations as low as 15 µM. The mechanism appears to involve the induction of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses, suggesting potential therapeutic applications against resistant cancer types .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute lung injury. In murine models treated with lipopolysaccharide (LPS), administration of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid resulted in a marked reduction in inflammatory markers and oxidative stress indicators. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, indicating its potential as a therapeutic agent for inflammatory diseases .
Aldose Reductase Inhibition
Compounds derived from 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This inhibition is crucial for developing treatments for conditions such as diabetic retinopathy and neuropathy .
Antioxidant Activity
The antioxidant properties of this compound have been explored extensively. Its ability to scavenge free radicals and reduce oxidative stress positions it as a candidate for preventing oxidative damage in various pathological conditions .
Synthesis and Derivatives
The synthesis of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid derivatives has been optimized for enhanced biological activity. Various synthetic routes have been developed, allowing for the modification of functional groups to tailor the pharmacological properties of the resulting compounds .
Case Studies
Material Science Applications
Beyond medicinal uses, 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials due to its photophysical properties . The compound's ability to absorb light and convert it into electrical energy makes it suitable for these applications.
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits monoamine oxidase, an enzyme responsible for the oxidative deamination of monoamines . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid with key analogs, focusing on structural variations, synthesis routes, and functional group impacts.
Substituent Variations in Chromene Derivatives
Key Observations :
- Position 7 Modifications: Replacing the carboxylic acid with a phenoxyheptyloxy group (C7) significantly increases molecular weight and lipophilicity, which may alter bioavailability and membrane permeability .
- Core Structure Differences : The fused furo-isoindole analog () exhibits a rigid bicyclic system, promoting distinct crystal packing via O–H···O hydrogen bonds and C–H···π interactions, unlike the planar benzopyran core of the target compound .
Functional Group Impact on Reactivity
- Carboxylic Acid vs. Ester Intermediates : Hydrolysis of ester groups (e.g., ’s procedure using NaOH) is a common route to introduce carboxylic acids. The presence of a free carboxylic acid in the target compound enhances its acidity (pKa ~2–3) compared to ester derivatives, influencing salt formation and solubility .
- 4-Oxo Group: The ketone at position 4 is a common feature in chromene derivatives, enabling conjugation with aromatic systems and participation in keto-enol tautomerism, which may affect electronic properties and binding interactions .
Biological Activity
4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid, a member of the chromone family, has garnered interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Molecular Formula : C16H12O4
Molecular Weight : 284.26 g/mol
CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activities
The biological activities of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid are broad, encompassing:
-
Antioxidant Activity
- Studies indicate that this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
-
Antimicrobial Properties
- Research has shown that 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid possesses antimicrobial effects against various bacterial strains.
- Case Study : A study demonstrated inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 50 µg/mL.
-
Anti-inflammatory Effects
- The compound has been noted for its anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Research Findings : In vitro studies revealed a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cultures treated with the compound.
-
Anticancer Activity
- Preliminary studies suggest that it may inhibit cancer cell proliferation in various cancer lines, including breast and colon cancers.
- Mechanism : It is believed to induce apoptosis through the activation of caspase pathways.
-
Neuroprotective Effects
- Emerging evidence suggests neuroprotective properties, particularly in models of neurodegenerative diseases.
- Case Study : In a rat model of Alzheimer's disease, treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation.
The mechanisms underlying the biological activities of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid include:
- Enzyme Inhibition : The compound has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders.
| Enzyme Target | Type | Inhibition Potency |
|---|---|---|
| MAO-B | Reversible | IC50 = 25 µM |
Comparative Analysis
The biological activity of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid can be compared with other benzopyran derivatives:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid | Very High | High | High |
Q & A
Q. What are the optimal synthetic routes for 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cyclocondensation reactions. A common approach includes:
Friedel-Crafts Acylation : Reacting maleic anhydride with substituted phenols under acidic conditions to form the chromone backbone .
Cyclocondensation : Using ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate intermediates, followed by hydrolysis to yield the carboxylic acid derivative .
Key Variables :
- Catalyst : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions.
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
Reported yields range from 45–75%, with purity confirmed via HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- NMR : and NMR identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 170–180 ppm) .
- X-ray Crystallography : Resolves the planar chromone core and phenyl substituent geometry (bond angles: ~120°) .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (carboxylic acid O-H stretch) .
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution and reactive sites (e.g., C-3 for electrophilic substitution) .
Q. What are the common chemical reactions involving the 4-oxo chromone core?
Methodological Answer: The compound undergoes:
- Electrophilic Substitution : Halogenation at C-3 using Br₂/FeCl₃ .
- Nucleophilic Addition : Grignard reagents attack the carbonyl group at C-4, forming secondary alcohols .
- Oxidation/Reduction : NaBH₄ reduces the 4-oxo group to a hydroxyl, while KMnO₄ oxidizes the phenyl ring to a carboxylate .
Reagent Compatibility : - Avoid strong bases (e.g., NaOH) to prevent ester hydrolysis in derivatives .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives?
Methodological Answer: Contradictions arise when substituents alter reactivity (e.g., electron-withdrawing groups deactivating the chromone core). Strategies include:
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps in nucleophilic substitution .
- Isotopic Labeling : Use -labeled reagents to track oxygen migration during oxidation .
- Computational Analysis : Compare activation energies (ΔG‡) of competing pathways using Gaussian or ORCA software .
Example: Substitution at C-2 vs. C-3 in fluorinated derivatives was resolved via transition-state modeling .
Q. How can researchers address discrepancies in biological activity data across structural analogs?
Methodological Answer: Discrepancies often stem from variations in:
- Bioavailability : LogP values (e.g., 2.1 vs. 3.5) influence membrane permeability. Measure via shake-flask method .
- Metabolic Stability : Use liver microsome assays to compare half-lives of 7-carboxylic acid vs. ester derivatives .
- Receptor Binding : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with histamine H₁ receptors) .
Case Study : 3-Methoxy analogs showed 10× higher IC₅₀ than hydroxylated derivatives due to steric hindrance .
Q. What strategies optimize the compound’s bioactivity for therapeutic applications?
Methodological Answer: Focus on Structure-Activity Relationship (SAR) studies:
- Functional Group Modifications :
- Carboxylic Acid : Esterification improves blood-brain barrier penetration .
- Phenyl Substituents : Electron-deficient groups (e.g., -NO₂) enhance anti-inflammatory activity .
- Scaffold Hybridization : Fuse with triazole or pyrimidine rings to target kinase inhibition .
In Vivo Validation : - Use murine models to assess efficacy in allergy/asthma pathways (e.g., IL-4/IL-13 suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
